1-(1-Bromo-2-fluoropropan-2-yl)-4-fluorobenzene
Overview
Description
1-(1-Bromo-2-fluoropropan-2-yl)-4-fluorobenzene is an organic compound that features both bromine and fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Bromo-2-fluoropropan-2-yl)-4-fluorobenzene typically involves the halogenation of a suitable precursor. One common method is the bromination of 1-(2-fluoropropan-2-yl)-4-fluorobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(1-Bromo-2-fluoropropan-2-yl)-4-fluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to remove the bromine atom or to modify the fluorine-containing side chain.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield 1-(2-fluoropropan-2-yl)-4-fluorobenzene azide, while oxidation with potassium permanganate can produce 1-(2-fluoropropan-2-yl)-4-fluorobenzoic acid.
Scientific Research Applications
1-(1-Bromo-2-fluoropropan-2-yl)-4-fluorobenzene has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of fluorinated polymers and other advanced materials.
Chemical Biology: It serves as a building block for the synthesis of biologically active molecules and probes.
Mechanism of Action
The mechanism of action of 1-(1-Bromo-2-fluoropropan-2-yl)-4-fluorobenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-fluoropropane: Similar in structure but lacks the benzene ring.
4-Fluorobenzyl bromide: Contains a benzene ring but has a different substitution pattern.
Uniqueness
1-(1-Bromo-2-fluoropropan-2-yl)-4-fluorobenzene is unique due to the combination of bromine and fluorine atoms on both the benzene ring and the propyl side chain. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-(1-bromo-2-fluoropropan-2-yl)-4-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2/c1-9(12,6-10)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLULGOZDPEBLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)(C1=CC=C(C=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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